Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chiral Auxiliary Applications
Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate is utilized in the synthesis of chiral molecules and as a chiral auxiliary. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine and used as chiral auxiliaries in dipeptide synthesis, showcasing its application in producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Catalysis in Multicomponent Reactions
In catalytic processes, tert-butylamine plays a pivotal role, as seen in the palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols. This reaction leads to the synthesis of polysubstituted aminopyrroles and bicyclic analogues, demonstrating the compound's utility in complex organic synthesis (Qiu, Wang, & Zhu, 2017).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, are used in the asymmetric synthesis of a wide range of amines, showcasing the importance of tert-butyl derivatives in synthesizing enantioenriched amines, amino acids, and other key biological molecules (Ellman, Owens, & Tang, 2002).
Kinetic Resolution and Chiral Building Blocks
The molecule serves as a chiral building block in kinetic resolution processes, as seen in the stereoselective alkylation of α-bromo amides with malonic ester enolates, further highlighting its utility in producing chiral molecules with high enantioselectivity (Kubo, Kubota, Takahashi, & Nunami, 1997).
NMR Tagging and Ligand Binding Studies
O-tert-Butyltyrosine is used as an NMR tag in high-molecular-weight systems, demonstrating the role of tert-butyl groups in facilitating the study of protein structures and ligand binding affinities through NMR spectroscopy, even in large biomolecules (Chen et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-9-18(15(19)20-16(2,3)4)10-14(11)12-5-7-13(17)8-6-12/h5-8,11,14H,9-10,17H2,1-4H3/t11-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJKOVYAJVEGQ-BXUZGUMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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